molecular formula C23H19ClN2O2 B6569060 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide CAS No. 946318-26-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide

Cat. No.: B6569060
CAS No.: 946318-26-9
M. Wt: 390.9 g/mol
InChI Key: PQFAMYOMQPAOQE-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide” is a chemical compound. It belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of “this compound”, it contains an amide group (-CONH2) and a benzoyl group (C6H5CO-), which can undergo various chemical reactions .

Scientific Research Applications

Anticancer Potential

1,2,3,4-Tetrahydroquinoline derivatives, including those similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide, have been extensively studied for their anticancer properties. They have shown significant cytotoxic activity against various cancer cell lines, such as breast cancer cells. The introduction of different substituents on the tetrahydroquinoline moiety can significantly influence their anticancer efficacy (Redda, Gangapuram, & Ardley, 2010).

Anti-Inflammatory and Neuroprotective Effects

Tetrahydroquinoline derivatives have demonstrated inhibitory effects on inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammation-related disorders. These compounds can suppress key pathways like NF-κB and JNK, which are crucial in inflammatory responses and cell migration, indicating a role in managing brain disorders involving microglial activation (Bui, Oh, Lee, & Cho, 2020).

Gene Expression Control

Research has shown the utility of 1,2,3,4-tetrahydroquinoline derivatives in controlling gene expression in certain systems. Specifically, they have been used to activate a reporter gene downstream of an ecdysone response element in mammalian cells, which implies potential applications in gene therapy and molecular biology studies (Smith, Cavanaugh, Friz, Thompson, Saggers, Michelotti, García, & Tice, 2003).

Stereochemical Studies

These derivatives have also been a subject of interest in stereochemical studies, where their structural and conformational properties are examined. Such research is crucial for understanding the molecular basis of their biological activity and optimizing their pharmacological profile (Bernáth, Kóbor, Fülöp, Sohár, Argay, & Kălmăn, 1986).

Synthetic Methodologies

The synthesis of tetrahydroquinoline derivatives, including this compound, has been a focus in organic chemistry, with studies exploring various synthetic routes and methodologies. This is fundamental for the development of more efficient and scalable production methods for these compounds (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFAMYOMQPAOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
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N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
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N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
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N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
Reactant of Route 5
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
Reactant of Route 6
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide

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